molecular formula C11H13BrN2O B8149208 N-((5-bromopyridin-3-yl)methyl)cyclobutanecarboxamide

N-((5-bromopyridin-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B8149208
M. Wt: 269.14 g/mol
InChI Key: ZBMOYHAEEGLBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-bromopyridin-3-yl)methyl)cyclobutanecarboxamide: is an organic compound that features a brominated pyridine ring attached to a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-bromopyridin-3-yl)methyl)cyclobutanecarboxamide typically involves the reaction of 5-bromopyridine-3-methanol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-((5-aminopyridin-3-yl)methyl)cyclobutanecarboxamide .

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring can form halogen bonds with target molecules, enhancing binding affinity and specificity. Additionally, the cyclobutanecarboxamide moiety can interact with hydrophobic pockets in the target, further stabilizing the compound-target complex .

Comparison with Similar Compounds

  • N-(5-bromopyridin-3-yl)cyclobutanecarboxamide
  • N-((5-bromopyridin-3-yl)methyl)ethanamine
  • N-(5-bromopyridin-3-yl)methylcarbamate

Comparison: N-((5-bromopyridin-3-yl)methyl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature enhances its stability and binding affinity in various applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-10-4-8(5-13-7-10)6-14-11(15)9-2-1-3-9/h4-5,7,9H,1-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMOYHAEEGLBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.